molecular formula C11H10N4O3S B12938345 N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide CAS No. 65304-26-9

N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide

Cat. No.: B12938345
CAS No.: 65304-26-9
M. Wt: 278.29 g/mol
InChI Key: UJJQRJPAQKUPAQ-UHFFFAOYSA-N
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Description

N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide typically involves the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine. This reaction is carried out under reflux conditions using diethyl ammonium hydrogen sulfate as an ionic liquid .

Industrial Production Methods

While specific industrial production methods for N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4, 6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide

Uniqueness

N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring and a benzenesulfonamide group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

65304-26-9

Molecular Formula

C11H10N4O3S

Molecular Weight

278.29 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-pyrimidin-2-ylurea

InChI

InChI=1S/C11H10N4O3S/c16-11(14-10-12-7-4-8-13-10)15-19(17,18)9-5-2-1-3-6-9/h1-8H,(H2,12,13,14,15,16)

InChI Key

UJJQRJPAQKUPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CC=N2

Origin of Product

United States

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